![molecular formula C17H12ClFO3 B5714249 6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5714249.png)
6-CHLORO-7-[(3-FLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure, substituted with a chlorine atom at the 6th position, a 3-fluorophenylmethoxy group at the 7th position, and a methyl group at the 4th position
Preparation Methods
The synthesis of 6-chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate reaction conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases, acids, solvents like DMF or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability, for applications in sensors, imaging, and other technologies.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, if the compound exhibits anticancer activity, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied. Researchers use techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
6-Chloro-7-[(3-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
6-Chloro-4-methyl-2H-chromen-2-one: Lacks the 3-fluorophenylmethoxy group, which may result in different biological activities and properties.
7-[(3-Fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one: Lacks the chlorine atom at the 6th position, which may affect its reactivity and interactions with biological targets.
6-Chloro-7-methoxy-4-methyl-2H-chromen-2-one: Lacks the 3-fluorophenyl group, which may influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-5-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-3-2-4-12(19)6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFYCAPHWNURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
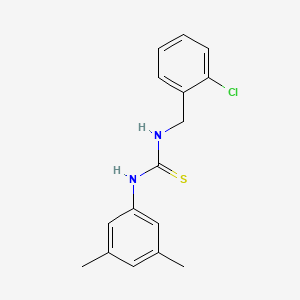
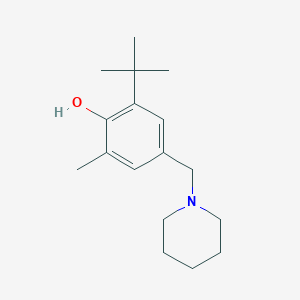
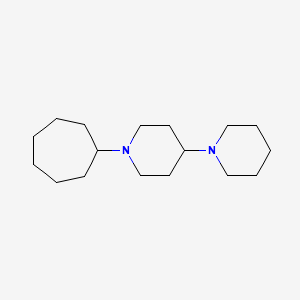

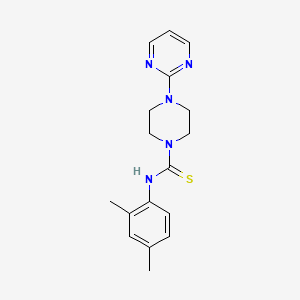
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethylfuran-2-carboxamide](/img/structure/B5714210.png)
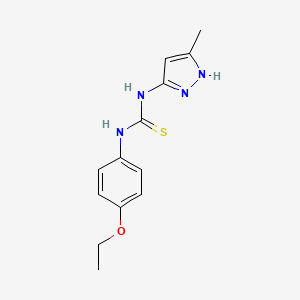
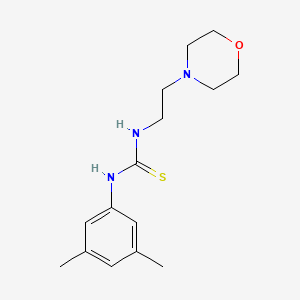
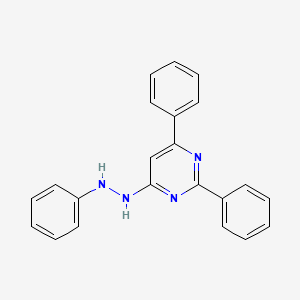
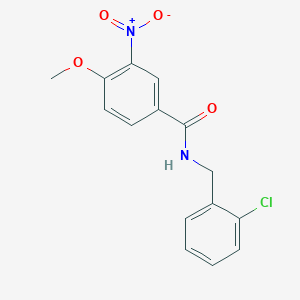
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5714232.png)
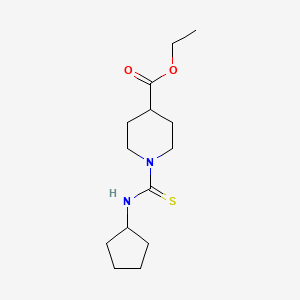
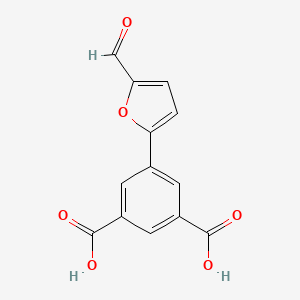
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)
